molecular formula C14H10N2O3 B13041528 5-Amino-2-phenylbenzo[D]oxazole-7-carboxylic acid

5-Amino-2-phenylbenzo[D]oxazole-7-carboxylic acid

Katalognummer: B13041528
Molekulargewicht: 254.24 g/mol
InChI-Schlüssel: UKMXJQBXLHGNAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-2-phenylbenzo[D]oxazole-7-carboxylic acid is a heterocyclic compound that features a benzoxazole core structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-phenylbenzo[D]oxazole-7-carboxylic acid typically involves the cyclization of 2-aminophenol derivatives with carboxylic acid derivatives. One common method includes the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . Another approach involves the cyclization of β-hydroxy amides to oxazolines using DAST and Deoxo-Fluor reagents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of metal catalysts and eco-friendly synthetic strategies, are likely employed to optimize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-2-phenylbenzo[D]oxazole-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted benzoxazole compounds .

Wissenschaftliche Forschungsanwendungen

5-Amino-2-phenylbenzo[D]oxazole-7-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Amino-2-phenylbenzo[D]oxazole-7-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Amino-2-phenylbenzo[D]oxazole-7-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, which enhance its reactivity and potential for forming diverse derivatives. This makes it a valuable compound in the synthesis of biologically active molecules and advanced materials .

Eigenschaften

Molekularformel

C14H10N2O3

Molekulargewicht

254.24 g/mol

IUPAC-Name

5-amino-2-phenyl-1,3-benzoxazole-7-carboxylic acid

InChI

InChI=1S/C14H10N2O3/c15-9-6-10(14(17)18)12-11(7-9)16-13(19-12)8-4-2-1-3-5-8/h1-7H,15H2,(H,17,18)

InChI-Schlüssel

UKMXJQBXLHGNAR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NC3=CC(=CC(=C3O2)C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.